
2-(3-methoxyphenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has identified a series of compounds, including derivatives related to the specified chemical structure, that have been designed and synthesized with the aim of improving antimicrobial and antitumor activities. These compounds have been evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. The studies found that the antimicrobial potential of these compounds is higher against gram-negative bacteria compared to gram-positive bacteria. Furthermore, these compounds have been screened for their antiproliferative activity against selected human tumor cell lines, showing promising inhibitory activity against lung and breast cancer cell lines while demonstrating low toxicity towards healthy cell lines (Kaya et al., 2017).
Comparative Metabolism Studies
Another aspect of research has focused on the comparative metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes. This research is vital for understanding the metabolic pathways and potential toxicological profiles of these compounds. It provides insights into the bioactivation and detoxification processes, which are crucial for assessing the safety and efficacy of these compounds as potential therapeutic agents (Coleman et al., 2000).
Cytotoxicity Against Cancer Cell Lines
Further investigations into novel derivatives of oxadiazole compounds have been conducted, with a focus on their cytotoxicity against various cancer cell lines. These studies aim to identify compounds with potent anticancer activity while minimizing toxicity towards healthy cells. Among the synthesized compounds, certain derivatives have shown high cytotoxicity on pancreatic and liver cancer cell lines, indicating their potential as chemotherapeutic agents (Vinayak et al., 2014).
Pharmacological Evaluation of Novel Derivatives
Research has also been conducted on the pharmacological evaluation of heterocyclic oxadiazole and pyrazole novel derivatives. These studies include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that these compounds possess diverse pharmacological activities, with some showing moderate inhibitory effects in assays and others exhibiting significant analgesic and anti-inflammatory effects. This highlights the potential of these compounds in the development of new therapeutic agents with multiple benefits (Faheem, 2018).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-12-5-2-4-11(8-12)9-14(22)19-10-15-20-16(21-25-15)13-6-3-7-18-17(13)23/h2-8H,9-10H2,1H3,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXWEPPHLMDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)
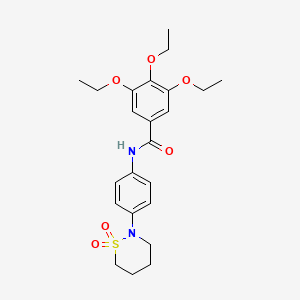
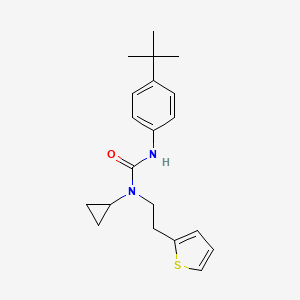
![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)
![1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2702237.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)

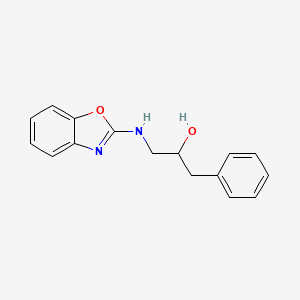
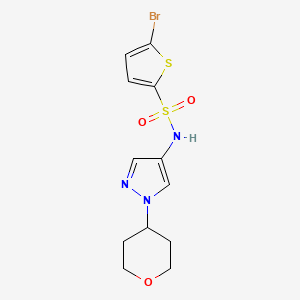
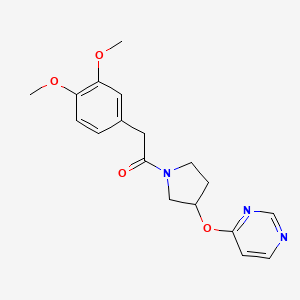
![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)
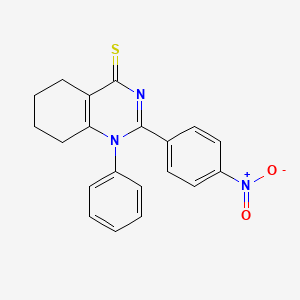
![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)

